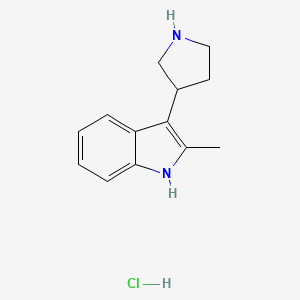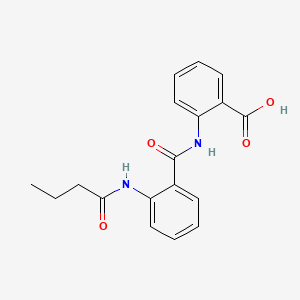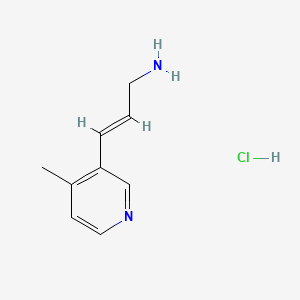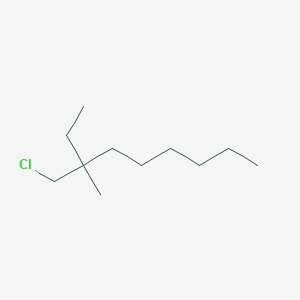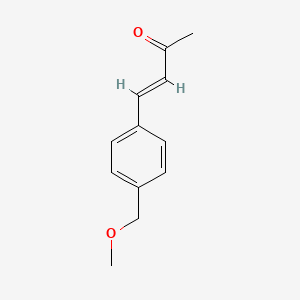
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is a derivative of phenylbutenone, characterized by the presence of a methoxymethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as solid bases can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products Formed
Oxidation: Formation of 4-(4-(Methoxymethyl)phenyl)butanoic acid or 4-(4-(Methoxymethyl)phenyl)butan-2-one.
Reduction: Formation of 4-(4-(Methoxymethyl)phenyl)butan-2-ol or 4-(4-(Methoxymethyl)phenyl)butane.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(4-(Methoxymethyl)phenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)but-3-en-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of a methoxymethyl group, leading to variations in its biological activity and applications.
4-Phenylbut-3-en-2-one: The simplest derivative, without any substituents on the phenyl ring, used as a starting material for synthesizing more complex compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(E)-4-[4-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h3-8H,9H2,1-2H3/b4-3+ |
Clé InChI |
COFFVHIYAIRKBV-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(C=C1)COC |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
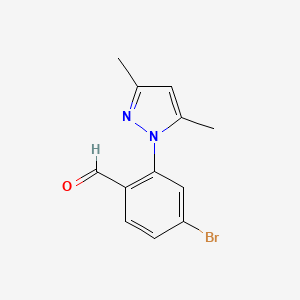
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
![2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)

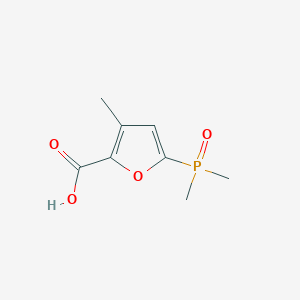
amino}pyridine-3-carboxylic acid](/img/structure/B13520447.png)

